![molecular formula C19H19N3O2S B276802 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B276802.png)
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-κB (NF-κB) pathway. This pathway plays a crucial role in the regulation of inflammation, immune responses, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mechanism of Action
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide inhibits the NF-κB pathway by blocking the activity of the inhibitor of κB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This leads to the accumulation of IκB proteins, which prevents the translocation of NF-κB to the nucleus and the activation of downstream target genes involved in inflammation, immune responses, and cell survival.
Biochemical and physiological effects:
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), by immune cells such as macrophages and dendritic cells. It can also induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. In addition, 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide has been shown to reduce oxidative stress and mitochondrial dysfunction in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. Another advantage is that it is relatively stable and can be stored at room temperature for long periods of time. However, one limitation is that it can be toxic to cells at high concentrations, which can complicate the interpretation of experimental results. Another limitation is that it can have off-target effects on other signaling pathways, which can lead to unintended consequences.
Future Directions
There are several future directions for the study of 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway, which can overcome the limitations of 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide. Additionally, future studies can focus on the development of novel drug delivery systems, such as nanoparticles and liposomes, to improve the efficacy and bioavailability of 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide in vivo.
Synthesis Methods
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide can be synthesized through a multistep process involving the reaction of 4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid with 4-nitrophenylhydrazine, followed by reduction with zinc dust and acetic acid. The resulting intermediate is then reacted with methyl iodide and triethylamine to yield 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide.
Scientific Research Applications
3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including pancreatic, breast, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory conditions, 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide has been shown to reduce inflammation and tissue damage in animal models of sepsis, acute lung injury, and colitis.
properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-methyl-2-oxo-N-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12-15-18(21-14-10-6-3-7-11-22(14)19(15)24)25-16(12)17(23)20-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,20,23) |
InChI Key |
CBFVKKYBQHBJCR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
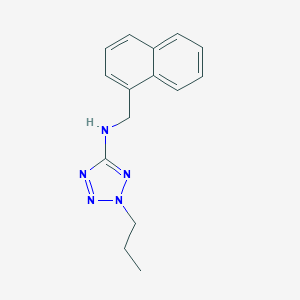
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)
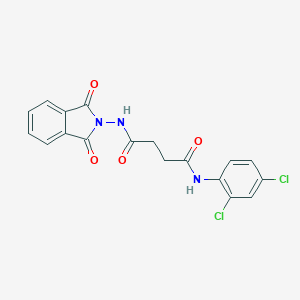
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)

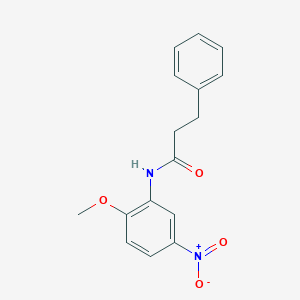
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B276738.png)
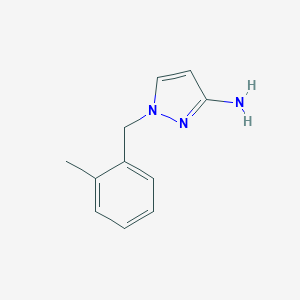
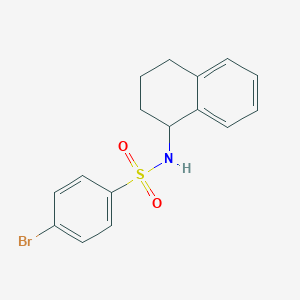

![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276746.png)
![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)